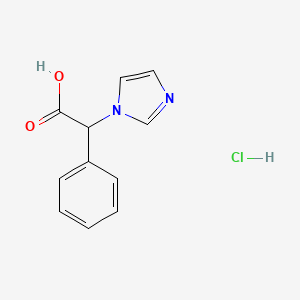

2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride

Description

Properties

IUPAC Name |

2-imidazol-1-yl-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c14-11(15)10(13-7-6-12-8-13)9-4-2-1-3-5-9;/h1-8,10H,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBYCLJRTRSVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The solvent-free N-alkylation of imidazole with tert-butyl chloroacetate (TBCA) is a cornerstone method for synthesizing imidazole-acetic acid derivatives. For 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride, this approach requires modifying TBCA to incorporate a phenyl group at the α-position. While direct literature on phenyl-substituted TBCA is limited, analogous protocols suggest:

-

Substrate Preparation : Synthesis of tert-butyl 2-chloro-2-phenylacetate via chlorination of tert-butyl phenylacetate using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions.

-

N-Alkylation : Reacting imidazole with the modified TBCA (1:1 molar ratio) in the presence of K₂CO₃ at 60°C for 4–6 hours. Excess base minimizes di-alkylation, a common side reaction where two imidazole groups attach to the α-carbon.

-

Isolation : Adding water crystallizes the tert-butyl ester intermediate, which is filtered and dried (66–75% yield).

Critical Parameters :

-

Temperature : Elevated temperatures (>60°C) increase di-alkylation impurities.

-

Molar Ratios : A 1:1 ratio of imidazole to TBCA derivative ensures mono-alkylation.

One-Pot Benzyl Ester Synthesis

In Situ Generation of Chloroacetyl Chloride Derivatives

A patent by WO2005066188A1 describes a one-pot method for benzyl 1-imidazolyl acetate using benzyl alcohol, chloroacetyl chloride, and imidazole. Adapting this for the target compound:

-

Reaction Setup :

-

Ester Formation : The mixture is stirred at 50–55°C for 12 hours, yielding benzyl 2-(1H-imidazol-1-yl)-2-phenylacetate.

-

Debenzylation : Catalytic hydrogenolysis (10% Pd/C, H₂) or acidic hydrolysis (10% HCl) removes the benzyl group, yielding the free acid.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Ester Formation | 80–85 | 90–95 |

| Hydrolysis | 70–75 | 98–99 |

Advantages :

Hydrolysis and Hydrochloride Salt Formation

Aqueous vs. Non-Aqueous Hydrolysis

Post-alkylation, the tert-butyl or benzyl ester is hydrolyzed to the carboxylic acid:

-

Aqueous Hydrolysis : Heating the ester in water at 90–95°C for 2 hours. This method risks di-acid impurity formation if residual haloester is present.

-

Non-Aqueous Hydrolysis : Using titanium tetrachloride (TiCl₄) in dichloromethane at 0–5°C prevents water-induced side reactions.

Comparative Data :

| Method | Yield (%) | Di-Acid Impurity (%) |

|---|---|---|

| Aqueous | 70–75 | 0.5–1.0 |

| Non-Aqueous (TiCl₄) | 85–90 | <0.1 |

Salt Formation

The free acid is treated with concentrated HCl in isopropanol, precipitating the hydrochloride salt. Crystallization from methanol/water mixtures enhances purity (99.5%).

Impurity Control and Analytical Characterization

Key Impurities

Characterization Data

-

IR (KBr) : 3453 cm⁻¹ (N-H), 1739 cm⁻¹ (C=O ester), 1512 cm⁻¹ (C=N imidazole).

-

¹H NMR (DMSO-d₆) : δ 7.58 (s, 1H, imidazole), 7.11–7.49 (m, 5H, phenyl), 4.82 (s, 2H, CH₂).

-

HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile).

Environmental and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Substitution Patterns : The position of the imidazole group (e.g., α-carbon vs. para-phenyl) significantly impacts molecular interactions. For example, the target compound’s α-carbon substitution may confer steric effects absent in para-substituted analogs .

- Functional Groups : The presence of oxime esters (C3) or pyridine rings () introduces distinct hydrogen-bonding or electronic profiles, altering bioactivity .

Anticonvulsant and Analgesic Effects

- This suggests that branched ester chains (e.g., 2-propylpentanoyl) enhance thermal sensitivity modulation.

Enzyme Inhibition Selectivity

- HO Inhibitors (QC Series): QC-282 (non-selective) and QC-2350 (HO-2 selective) highlight how substituents like adamantane or benzimidazole dictate isoform specificity. The target compound’s phenylacetic acid moiety may favor interactions with HO-1 or HO-2, but further studies are needed .

Physicochemical Interactions

- Solubility and Stability : Hydrochloride salts (e.g., target compound, QC-282) generally exhibit higher aqueous solubility than free bases. However, esterified derivatives (e.g., C1–C3) may show improved lipid solubility for CNS penetration .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Ester Groups : In nafimidone derivatives, longer/branched ester chains (C3) correlated with broader efficacy, likely due to enhanced lipophilicity and target engagement .

- Aromatic Systems : Replacement of phenyl with naphthyl (C3) or pyridine () alters π-π stacking and hydrogen-bonding capabilities, influencing receptor affinity .

- Therapeutic Potential: The target compound’s dual aromatic/heterocyclic structure may offer advantages in treating neuropathic pain or metabolic disorders, though in vivo studies are required.

Biological Activity

2-(1H-imidazol-1-yl)-2-phenylacetic acid hydrochloride, a derivative of imidazole, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an imidazole ring and an acetic acid moiety attached to a phenyl group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H10N2O2·HCl

- Molecular Weight : 238.67 g/mol

- Solubility : Highly soluble in water and polar solvents, which facilitates its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

| Candida albicans | 15 |

These values demonstrate the compound's potential as an antimicrobial agent, especially against resistant strains .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition could lead to reduced inflammation in various models of disease.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of cell cycle regulators.

Interaction with Biological Targets

The biological activity of imidazole derivatives is largely attributed to their ability to interact with various enzymes and proteins. For instance:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes and microbial metabolism.

- Receptor Modulation : It may also bind to specific receptors, influencing cellular signaling pathways and gene expression.

Biochemical Pathways

The imidazole ring in the compound plays a crucial role in its biochemical interactions. It is known to influence several pathways:

- Cell Signaling : Alters pathways related to inflammation and immune responses.

- Gene Expression : Modulates the expression levels of various genes associated with cellular stress and apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a potential lead for developing new antibiotics.

Study 2: Anti-inflammatory Mechanism

In vitro studies on human monocytes revealed that treatment with this compound resulted in a marked decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What strategies improve the scalability of synthetic protocols for this compound?

- Adopt microwave-assisted synthesis to reduce reaction times (e.g., from hours to minutes) and enhance reproducibility. For example, N-(2-alkyl/aryl-4-phenyl-1H-imidazol-1-yl)-2-phenylacetamide derivatives were synthesized with >90% yield using microwave irradiation . Optimize solvent systems (e.g., ethanol/water mixtures) to facilitate large-scale purification .

Q. How can researchers mitigate hydrolysis during long-term storage?

- Store the compound in desiccated environments with inert gas (e.g., argon) to prevent moisture ingress. Lyophilization is recommended for aqueous formulations. Stability studies on similar imidazole hydrochlorides suggest a shelf life of ≥12 months at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.